molecular formula C21H18BrN3O3S B2641428 N-(4-bromo-3-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide CAS No. 899962-17-5

N-(4-bromo-3-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide

Cat. No.: B2641428
CAS No.: 899962-17-5
M. Wt: 472.36
InChI Key: JRPVUAYCQCZNAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-3-methylphenyl)-2-({5-ethyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN3O3S and its molecular weight is 472.36. The purity is usually 95%.
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Scientific Research Applications

Potent Dual Inhibitors

N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide and its analogues have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing significant potency. These compounds have been found to be potent against human TS and DHFR, indicating their potential in cancer therapy (Gangjee et al., 2008).

Crystal Structure Studies

The crystal structures of certain derivatives have been studied, revealing a folded conformation about the methylene C atom of the thioacetamide bridge. This research helps in understanding the molecular geometry and potential interactions of these compounds (Subasri et al., 2016).

Antifolate and Antitumor Properties

Similar compounds have been investigated for their antifolate and antitumor properties. Studies have demonstrated that certain analogues are potent inhibitors of DHFR and have shown promising results as antitumor agents, especially in the context of pathogenic infections in immunocompromised patients (Gangjee et al., 2007).

Antimicrobial and Antituberculosis Activity

Some derivatives have been synthesized and evaluated for their antimicrobial and antituberculosis activities. These studies contribute to the understanding of the potential use of these compounds in treating bacterial and tuberculosis infections (Soni & Patel, 2017).

Inhibition of Histone Deacetylase

Derivatives of this compound have also been investigated for their role as histone deacetylase (HDAC) inhibitors, which is significant in cancer research. These studies explore the potential of these compounds in blocking cancer cell proliferation and inducing apoptosis (Zhou et al., 2008).

Properties

IUPAC Name

N-(4-bromo-3-methylphenyl)-2-[(3-ethyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O3S/c1-3-25-20(27)19-18(14-6-4-5-7-16(14)28-19)24-21(25)29-11-17(26)23-13-8-9-15(22)12(2)10-13/h4-10H,3,11H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPVUAYCQCZNAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC(=C(C=C4)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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